molecular formula C11H12BrClO2 B8279607 Benzyl 2-bromo-4-chlorobutyrate

Benzyl 2-bromo-4-chlorobutyrate

Cat. No.: B8279607
M. Wt: 291.57 g/mol
InChI Key: JPKKKLZMTTXOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-bromo-4-chlorobutyrate is a halogenated ester compound featuring a benzyl ester group attached to a butyrate backbone substituted with bromine at position 2 and chlorine at position 4. However, the provided evidence lacks direct data on this compound, necessitating inferences from structurally related analogs.

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

benzyl 2-bromo-4-chlorobutanoate

InChI

InChI=1S/C11H12BrClO2/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

JPKKKLZMTTXOCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights Benzyl 4-bromobutyrate (CAS 126430-46-4) as a closely related compound .

Structural and Functional Differences
Compound Substituents Key Structural Features
Benzyl 2-bromo-4-chlorobutyrate Bromine (C2), Chlorine (C4) Di-halogenated; electron-withdrawing groups at C2 and C4
Benzyl 4-bromobutyrate Bromine (C4) Mono-halogenated; bromine at terminal position

Key Observations :

  • Electronic Effects: The dual halogenation in this compound increases electron-withdrawing effects compared to the mono-brominated analog. This could enhance its susceptibility to nucleophilic substitution (e.g., SN2 reactions at C2) or alter stability in acidic/basic conditions.
Physicochemical Properties (Inferred)
Property This compound (Predicted) Benzyl 4-bromobutyrate (Documented)
Molecular Weight ~277.5 g/mol ~241.1 g/mol
Boiling Point Higher (due to increased polarity) Not specified in evidence
Solubility Lower in polar solvents (steric hindrance) Likely miscible in organic solvents

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